molecular formula C12H19NO4 B8148172 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B8148172
M. Wt: 241.28 g/mol
InChI Key: MBUSWVKLEJLFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound featuring a unique azabicyclo structure with notable utility in various scientific fields. Its tert-butoxycarbonyl (Boc) group is a key feature that offers protection to the amine during chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves multiple steps starting from simpler bicyclic compounds. A common synthetic route begins with the cyclization of appropriate precursor molecules. Protection of the amine is accomplished using tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the desired Boc-protected compound.

Industrial Production Methods

While specific industrial methods can vary, large-scale production often involves optimized versions of laboratory protocols. Efficient yields and cost-effectiveness are achieved by refining reagent quantities and reaction conditions, and incorporating continuous flow methods where feasible.

Chemical Reactions Analysis

Types of Reactions

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several chemical reactions:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, typically leading to modifications in the azabicyclo structure.

  • Reduction: : Reduction often targets the carbonyl groups, employing agents like lithium aluminum hydride.

  • Substitution: : Particularly useful in organic synthesis, the Boc group can be selectively removed in the presence of acids like trifluoroacetic acid, facilitating further modifications.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Deprotection agents: : Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

Depending on the reaction, products range from deprotected amines to fully or partially modified bicyclic structures, adaptable for further synthetic applications.

Scientific Research Applications

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is valuable across multiple scientific research areas:

  • Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

  • Biology: : Employed in the synthesis of biologically active compounds, aiding the study of biochemical pathways and enzyme functions.

  • Medicine: : Its derivatives are investigated for therapeutic potential, including drug delivery systems due to their stability and reactivity.

  • Industry: : Applied in the creation of polymers and materials with specialized properties.

Mechanism of Action

The compound exerts effects primarily through its protected amine group and bicyclic structure:

  • Molecular Targets: : Interacts with enzymes and biological molecules that recognize the azabicyclo framework or react with the amine group.

  • Pathways Involved: : Depending on its derivatives, it can influence biochemical pathways related to its mode of action, such as enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid: : Lacks the Boc protection, making it more reactive but less stable in synthetic routes.

  • N-Boc-piperidine: : A simpler Boc-protected compound, useful in organic synthesis but with different structural properties.

Uniqueness

6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its dual-functionality; offering both the stability provided by the Boc group and the reactive azabicyclo core. This combination enhances its versatility in various chemical and biological applications.

There you have it! A tour de force of a fascinating compound.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-5-4-6-12(13,7-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUSWVKLEJLFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.